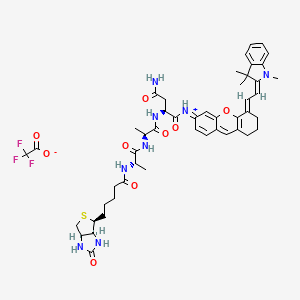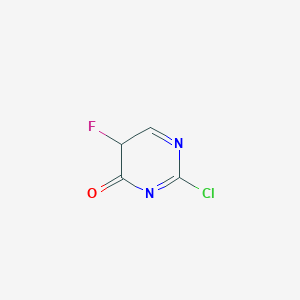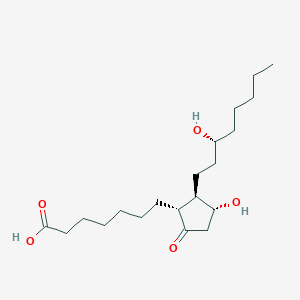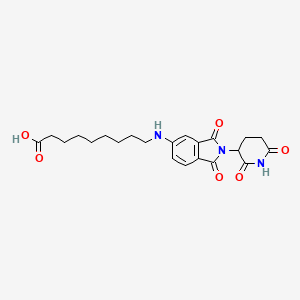
Pomalidomide-5'-C8-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C8-acid is a derivative of pomalidomide, which is an immunomodulatory imide drug (IMiD). This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate, making it valuable in the synthesis of proteolysis targeting chimeras (PROTACs) . Pomalidomide-5’-C8-acid contains a cereblon (CRBN) ligand and a linker, which are essential for its function in targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C8-acid involves multiple steps, typically starting from pomalidomide. The reaction conditions often involve the use of secondary amines, which have been shown to provide higher yields compared to primary amines .
Industrial Production Methods
Industrial production of pomalidomide-5’-C8-acid leverages continuous flow chemistry, which offers advantages in terms of safety, reproducibility, and efficiency . This method involves a 3-4 step continuous flow process, resulting in an overall yield of 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C8-acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce the C8 linker.
Alkylation: Utilized to modify the aromatic amine group.
Common Reagents and Conditions
Reagents: Secondary amines, alkylating agents.
Major Products
The primary product of these reactions is the pomalidomide-5’-C8-acid itself, which can be further used in the synthesis of PROTACs .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C8-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in treating various cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents and drug discovery.
Wirkmechanismus
Pomalidomide-5’-C8-acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to modulate the activity of CRBN is crucial for its role in targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A second-generation IMiD with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C8-acid is unique due to its specific structure, which includes a C8 linker that enhances its utility in the synthesis of PROTACs . This structural modification allows for more efficient and targeted protein degradation compared to its analogs .
Eigenschaften
Molekularformel |
C22H27N3O6 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]nonanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18-11-10-17(20(29)24-18)25-21(30)15-9-8-14(13-16(15)22(25)31)23-12-6-4-2-1-3-5-7-19(27)28/h8-9,13,17,23H,1-7,10-12H2,(H,27,28)(H,24,26,29) |
InChI-Schlüssel |
HYJZCLPILHFEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
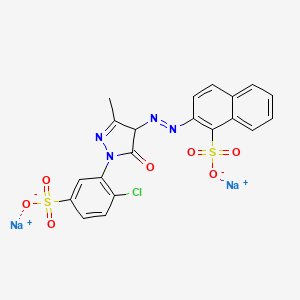
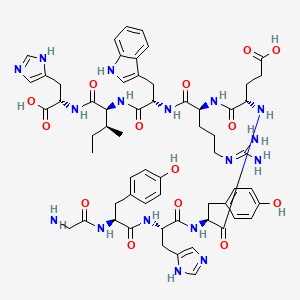
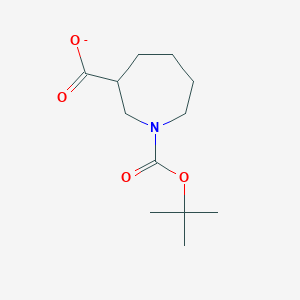
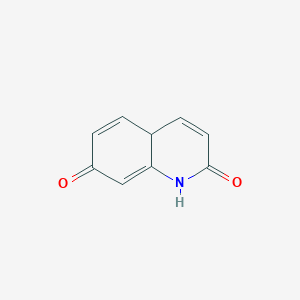
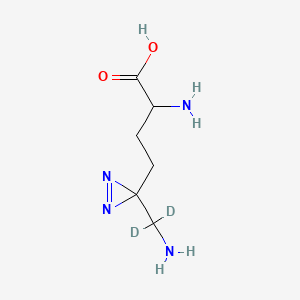
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
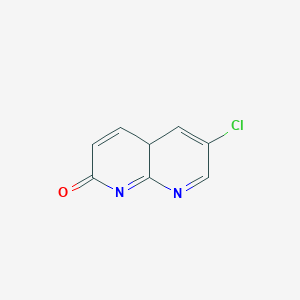
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)

